molecular formula C18H15NO4 B5140514 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid CAS No. 6252-89-7

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B5140514
CAS No.: 6252-89-7
M. Wt: 309.3 g/mol
InChI Key: SRNCTSPFTWSLHV-UHFFFAOYSA-N
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Description

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C18H15NO4 It is known for its unique structure, which includes a benzyl group attached to a dioxopyrrolidinyl ring, further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then converted into this compound by treatment with secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl and dioxopyrrolidinyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-11-14(10-12-4-2-1-3-5-12)17(21)19(16)15-8-6-13(7-9-15)18(22)23/h1-9,14H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCTSPFTWSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387529
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6252-89-7
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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